molecular formula C7H3Br2ClN2O B1430260 3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one CAS No. 1190862-39-5

3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one

Cat. No.: B1430260
CAS No.: 1190862-39-5
M. Wt: 326.37 g/mol
InChI Key: LMCXRDMVCSMMBO-UHFFFAOYSA-N
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Description

3,3-Dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one is a complex organic compound characterized by its bromine and chlorine atoms attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one typically involves multi-step organic reactions[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). One common approach is the halogenation of pyrrolopyridine derivatives, where specific conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired substitution pattern[{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent quality control measures to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules

Biology: In biological research, 3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one has been studied for its potential biological activities. It may interact with specific enzymes or receptors, influencing cellular processes.

Medicine: The compound has shown promise in medicinal chemistry, where it could be used as a lead compound for drug development. Its ability to modulate biological targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine

  • 2,6-Dibromo-1H-pyrrolo[2,3-c]pyridin-2-one

Uniqueness: 3,3-Dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one stands out due to its specific substitution pattern, which influences its reactivity and potential applications. Unlike its similar compounds, it offers a unique combination of halogen atoms that can be leveraged in various chemical and biological contexts.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3,3-dibromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClN2O/c8-7(9)3-2-11-5(10)1-4(3)12-6(7)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCXRDMVCSMMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(C(=O)N2)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 2
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 3
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 4
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 5
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 6
Reactant of Route 6
3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one

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